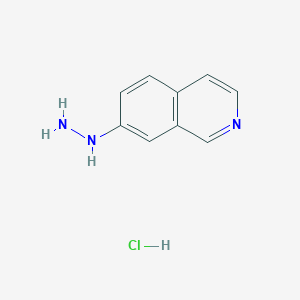

7-Hydrazinylisoquinoline hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

isoquinolin-7-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6,12H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQLUVSURNEPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Hydrazinylisoquinoline Hydrochloride and Its Precursors

Strategic Approaches to Isoquinoline (B145761) Ring Functionalization at C7

Achieving substitution specifically at the C7 position of the isoquinoline ring is a critical first step. The electronic properties of the isoquinoline system typically direct electrophilic substitution to the C5 and C8 positions. Therefore, regioselective functionalization at C7 often requires indirect methods or the use of specific directing groups.

The introduction of a halogen atom at the C7 position provides a versatile handle for further transformations, such as cross-coupling reactions. Direct halogenation of isoquinoline often leads to a mixture of products, with a preference for the C5 and C8 positions. thieme-connect.comthieme-connect.comresearchgate.net Therefore, alternative strategies are employed to achieve C7 selectivity.

One effective, though indirect, method involves the nitration of isoquinoline. The nitration of isoquinoline can yield 7-nitroisoquinoline (B179579), which can then be converted to the corresponding 7-aminoisoquinoline. From 7-aminoisoquinoline, a Sandmeyer-type reaction can be employed to introduce a halogen. For instance, diazotization of the amino group followed by treatment with a copper(I) halide or other halogenating agents can yield the desired 7-haloisoquinoline. A patented method describes a diazotization-bromination process to produce 7-bromoisoquinoline.

Another approach to obtaining 7-halo-substituted isoquinolines can start from appropriately substituted benzene (B151609) derivatives that are then used to construct the isoquinoline ring through established synthetic routes like the Pomeranz–Fritsch reaction. This allows for the pre-installation of a halogen at the desired position before the isoquinoline core is formed.

With a 7-haloisoquinoline in hand, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for forming the crucial C-N bond with a hydrazine (B178648) equivalent. cmu.edu These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl halide with an amine or, in this case, a protected hydrazine.

The general reaction scheme involves the oxidative addition of the 7-haloisoquinoline to a Pd(0) complex, followed by coordination of the hydrazine derivative and subsequent reductive elimination to afford the 7-hydrazinylisoquinoline (B1322490) product. The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope. While specific examples for the direct hydrazination of 7-haloisoquinolines are not abundant in the literature, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl halides and nitrogen nucleophiles suggests its feasibility. nih.gov

Table 1: Key Components in Palladium-Catalyzed Amination of 7-Haloisoquinolines

| Component | Examples | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, DavePhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄ | Activates the hydrazine nucleophile and neutralizes the generated acid |

| Hydrazine Source | Hydrazine hydrate (B1144303), Boc-hydrazine | Nucleophile for C-N bond formation |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While direct C7-lithiation of the parent isoquinoline is challenging due to the directing effect of the nitrogen atom towards C1 and C3, this strategy can be applied to isoquinoline precursors. For instance, a suitably substituted N-(tert-butoxycarbonyl)-2-methylbenzylamine can undergo directed lithiation followed by reaction with an electrophile to introduce functionality that will ultimately reside at the C7 position of the isoquinoline ring after cyclization. cdnsciencepub.com The application of DoM directly on a pre-formed isoquinoline ring for C7 functionalization would likely require a directing group at either the C6 or C8 position.

Introduction of the Hydrazine Moiety at C7

Once a suitable precursor with a reactive group at the C7 position is obtained, the hydrazine moiety can be introduced through several synthetic routes.

An alternative and often efficient route to 7-hydrazinylisoquinoline involves the reduction of a 7-nitroisoquinoline precursor. The synthesis of 7-nitroisoquinoline can be achieved through the nitration of isoquinoline, although this can produce a mixture of isomers. Once obtained, the 7-nitroisoquinoline can be reduced to 7-aminoisoquinoline using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media.

The resulting 7-aminoisoquinoline can then be converted to the target 7-hydrazinylisoquinoline. This transformation is typically achieved through a two-step process involving diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. Subsequent reduction of the diazonium salt, for example with tin(II) chloride or sodium sulfite, yields the desired hydrazine derivative. The final product is then typically isolated as its hydrochloride salt to improve stability.

Table 2: Comparison of Reductive Pathways for Hydrazine Introduction

| Starting Material | Key Intermediate | Reagents for Hydrazine Formation | Advantages | Disadvantages |

| 7-Nitroisoquinoline | 7-Aminoisoquinoline | 1. NaNO₂, HCl (Diazotization) 2. SnCl₂ or Na₂SO₃ (Reduction) | Utilizes readily available starting materials and well-established reactions. | Can involve multiple steps and potentially hazardous reagents. |

Hydrazinolysis of Activating Groups (e.g., Halides)

A primary method for the synthesis of 7-hydrazinylisoquinoline involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 7-position of the isoquinoline ring. Halides, such as chloro or bromo groups, are commonly employed as activating groups for this transformation. The reaction proceeds via the direct displacement of the halide by hydrazine, typically in the form of hydrazine hydrate.

The precursor, 7-haloisoquinoline (e.g., 7-chloroisoquinoline), is reacted with an excess of hydrazine hydrate. The reaction is often carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The general reaction is as follows:

7-Chloroisoquinoline (B1268606) + NH2NH2·H2O → 7-Hydrazinylisoquinoline + HCl + H2O

A plausible set of reaction conditions, based on general principles of nucleophilic aromatic substitution on heteroaromatic chlorides, is outlined in the table below.

| Parameter | Condition | Rationale |

| Precursor | 7-Chloroisoquinoline | The chlorine atom acts as a good leaving group, activated by the electron-withdrawing nature of the isoquinoline ring system. |

| Reagent | Hydrazine hydrate (excess) | Serves as both the nucleophile and can act as a solvent. An excess is used to drive the reaction to completion and minimize side reactions. |

| Solvent | Ethanol (B145695), n-butanol, or neat | An alcohol can help to solvate the reactants. Running the reaction neat (without an additional solvent) is also a possibility to maximize reactant concentration. |

| Temperature | Reflux | Heating is typically required to overcome the activation energy for the nucleophilic aromatic substitution. |

| Reaction Time | Several hours | The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine completion. |

Optimization of Hydrochloride Salt Formation and Purification

Once the 7-hydrazinylisoquinoline base is synthesized, it is converted to its hydrochloride salt to improve its stability and handling properties. This section details the conditions for this salt formation and subsequent purification.

Reaction Conditions for Protonation and Crystallization

The formation of 7-hydrazinylisoquinoline hydrochloride involves the protonation of the basic nitrogen atoms of the hydrazine and/or the isoquinoline ring with hydrochloric acid. The resulting salt is then crystallized from a suitable solvent system.

The free base of 7-hydrazinylisoquinoline is typically dissolved in a suitable organic solvent. Anhydrous hydrogen chloride (either as a gas or a solution in an inert solvent like diethyl ether or isopropanol) is then added to the solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Key parameters for the optimization of this process include the choice of solvent, the rate of addition of hydrochloric acid, and the temperature of crystallization. Slow cooling and controlled addition of an anti-solvent can lead to the formation of well-defined crystals with higher purity.

| Parameter | Condition | Rationale |

| Solvent | Ethanol, Methanol (B129727), Isopropanol | These solvents are good at dissolving the free base but often have lower solubility for the hydrochloride salt, facilitating precipitation. |

| Acid Source | Anhydrous HCl in an organic solvent (e.g., diethyl ether, isopropanol) or gaseous HCl | This prevents the introduction of water, which can sometimes interfere with crystallization or lead to the formation of hydrates. |

| Temperature | Initially room temperature, then cooled (e.g., 0-5 °C) | Cooling the solution after the addition of acid reduces the solubility of the salt and maximizes the yield of the crystallized product. |

| Stirring | Continuous stirring | Ensures proper mixing and facilitates the formation of a homogeneous crystalline product. |

Chromatographic and Non-Chromatographic Purification Techniques

The purification of this compound is crucial to remove any unreacted starting materials, by-products, or impurities. Both chromatographic and non-chromatographic methods can be employed.

Non-Chromatographic Techniques:

Recrystallization: This is the most common method for purifying solid organic compounds. The crude hydrochloride salt is dissolved in a minimum amount of a hot solvent (or solvent mixture) in which it is soluble. Upon cooling, the purified salt crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Washing: The filtered crystals of the hydrochloride salt can be washed with a cold solvent in which the salt is sparingly soluble to remove surface impurities.

Chromatographic Techniques:

Column Chromatography: While typically performed on the free base before salt formation, it is a powerful technique for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel). A suitable solvent system (eluent) is used to move the compounds through the column at different rates. For a basic compound like 7-hydrazinylisoquinoline, a solvent system containing a small amount of a base (like triethylamine) might be necessary to prevent tailing on the silica gel column.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC can be used. This technique offers higher resolution than standard column chromatography but is generally more expensive and used for smaller quantities.

The choice of purification method depends on the scale of the synthesis and the required purity of the final product. For large-scale production, recrystallization is often preferred due to its simplicity and cost-effectiveness.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This includes careful solvent selection, maximizing reaction efficiency, and ensuring the inherent safety of the chemical process.

Solvent Selection and Minimization

The choice of solvent is a key consideration in green chemistry as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.

For the hydrazinolysis step, using a minimal amount of a greener solvent or, if possible, running the reaction neat (without solvent) would be ideal. If a solvent is necessary, alcohols like ethanol are generally preferred over more hazardous solvents due to their lower toxicity and biodegradability. Water, while being the greenest solvent, may not always be suitable due to the solubility of the reactants and the reaction conditions required.

In the hydrochloride salt formation and purification steps, minimizing the volume of organic solvents is crucial. The selection of solvents for crystallization should be based on their safety profile, ease of recovery, and recycling potential.

Atom Economy and Reaction Efficiency Assessment

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of 7-hydrazinylisoquinoline from 7-chloroisoquinoline and hydrazine, the balanced chemical equation is:

C9H6ClN + N2H4 → C9H8N3 + HCl

The molecular weights are approximately:

7-Chloroisoquinoline (C9H6ClN): 163.61 g/mol

Hydrazine (N2H4): 32.05 g/mol

7-Hydrazinylisoquinoline (C9H8N3): 158.18 g/mol (This is the desired product of this step)

The atom economy for the formation of the 7-hydrazinylisoquinoline free base is:

% Atom Economy = (158.18 / (163.61 + 32.05)) x 100 ≈ 80.8%

Sustainable Catalysis in Preparation Schemes

The growing emphasis on green chemistry principles in pharmaceutical and chemical manufacturing has spurred the development of sustainable catalytic methods for the synthesis of complex molecules like this compound. These approaches aim to minimize environmental impact by utilizing renewable resources, reducing waste, and employing catalysts that are efficient, selective, and recyclable. Sustainable catalysis in the preparation of this compound and its precursors can be approached through several key strategies, including the use of heterogeneous catalysts, biocatalysis, and transition-metal catalysis in environmentally benign solvent systems.

A plausible sustainable synthetic route to this compound involves the initial synthesis of a 7-substituted isoquinoline precursor, such as 7-nitroisoquinoline or 7-haloisoquinoline, followed by catalytic transformations to introduce the hydrazinyl group.

Catalytic Nitration and Subsequent Reduction:

One potential pathway involves the nitration of isoquinoline to yield a mixture of nitroisoquinolines, including the 7-nitro isomer. While traditional nitration methods often employ stoichiometric amounts of strong acids, creating significant waste streams, sustainable alternatives are being explored. The use of solid acid catalysts, such as zeolites or functionalized mesoporous silica, can facilitate the nitration reaction under milder conditions and allows for easy catalyst recovery and reuse.

Following the synthesis of 7-nitroisoquinoline, a crucial step is its reduction to 7-aminoisoquinoline. Catalytic hydrogenation is a well-established and atom-economical method for this transformation. Sustainable approaches focus on the use of highly efficient and recyclable catalysts.

Key Research Findings in Catalytic Reduction of Nitroarenes:

| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Catalyst Reusability |

| Palladium on carbon (Pd/C) | 1-(2,2-dimethoxyethyl)-8-nitroisoquinoline | Not specified | Not specified | H₂ gas | High | Not specified |

| Ruthenium/ZIF-8 | Isoquinoline derivatives | Not specified | 150 | 6 (H₂) | 98 (conversion) | Good |

This table presents data for the reduction of nitroisoquinoline derivatives, which serves as a model for the potential sustainable reduction of 7-nitroisoquinoline.

The resulting 7-aminoisoquinoline can then be converted to the target this compound through diazotization followed by reduction, or potentially through more direct catalytic methods that are currently under investigation.

Catalytic C-N Bond Formation:

An alternative and more direct sustainable route involves the catalytic amination or hydrazination of a 7-haloisoquinoline precursor. Transition-metal catalysis, particularly with palladium, copper, and rhodium, has shown significant promise in forming C-N bonds. Green approaches in this area focus on using recyclable catalysts, minimizing the use of expensive and toxic ligands, and employing environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG).

Recent advancements in rhodium-catalyzed carbothiolation offer a novel approach to substituted isoquinolines. While not directly applied to 7-hydrazinylisoquinoline, this methodology demonstrates the potential for creating functionalized isoquinolines using recyclable activating groups and mild reaction conditions.

Flow Chemistry for Sustainable Synthesis:

The application of continuous flow technologies represents a significant advancement in the sustainable synthesis of pharmaceutical intermediates. acs.org Flow chemistry offers enhanced safety, better reaction control, and easier scalability compared to traditional batch processes. The synthesis of isoquinoline derivatives has been explored using flow methodologies, which can be combined with heterogeneous catalysts for a highly efficient and sustainable manufacturing process.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an inherently green technology. While specific enzymes for the direct synthesis of 7-hydrazinylisoquinoline have not been identified, the broader field of biocatalytic amination is rapidly advancing. nih.govwiley.com Enzymes such as transaminases can be used to introduce amino groups into organic molecules with high selectivity and under mild, aqueous conditions. researchgate.net This approach could potentially be applied to a suitable isoquinoline precursor.

Chemical Reactivity and Derivatization Strategies of 7 Hydrazinylisoquinoline Hydrochloride

Reactions at the Hydrazinyl Moiety

The presence of two adjacent nitrogen atoms with lone pairs of electrons makes the hydrazinyl group a potent nucleophile, readily participating in reactions with various electrophiles.

One of the most fundamental reactions of 7-Hydrazinylisoquinoline (B1322490) hydrochloride involves its condensation with aldehydes and ketones. These reactions typically proceed under mild acidic or basic conditions and lead to the formation of hydrazones, which can be stable final products or intermediates for further cyclization reactions.

The reaction of 7-Hydrazinylisoquinoline hydrochloride with a molar equivalent of an aldehyde or a ketone results in the formation of the corresponding hydrazone. The reaction involves the initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

In the presence of excess aldehyde, the initially formed hydrazone can sometimes react further to form an azine, although this is less common and depends on the reaction conditions and the nature of the carbonyl compound.

Table 1: Examples of Hydrazone Formation from Hydrazinyl-Heterocycles

| Hydrazine (B178648) Derivative | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| 7-Acetyl-8-aryl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolin-3(2H)-thione | Phenylhydrazine | (3aR, 4S, 9aS)-8-cyano-3,5,9a-trimethyl-1,4-diphenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-7(6H)-thione | nih.gov |

Note: The table provides examples from related heterocyclic systems to illustrate the general reactivity pattern.

The hydrazone derivatives of 7-Hydrazinylisoquinoline are valuable intermediates for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions are typically promoted by heat or the presence of a catalyst and lead to the formation of stable aromatic rings fused to the isoquinoline (B145761) core.

Pyrazoles: The reaction of 7-Hydrazinylisoquinoline with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a classical method for the synthesis of pyrazolo[3,4-g]isoquinolines. nih.govnih.gov The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused pyrazole (B372694) ring. For instance, the reaction of a substituted isoquinoline with hydrazine hydrate (B1144303) in ethanol (B145695) has been shown to yield pyrazolo[3,4-g]isoquinolines in good yields. nih.gov

Triazoles: Fused triazole rings can be synthesized from 7-Hydrazinylisoquinoline through various strategies. One common approach involves the reaction with reagents containing a C-N single bond or a C=N double bond that can participate in a cyclization with the hydrazinyl moiety. For example, reaction with formic acid or orthoesters can lead to the formation of a triazolo[4,3-g]isoquinoline system. Another method involves the diazotization of a related amino-hydrazinylquinoline, which then undergoes cyclization to form the fused triazole ring.

Pyrazinones: While less common, the synthesis of fused pyrazinone rings is also conceivable. This would likely involve the reaction of 7-Hydrazinylisoquinoline with α-keto acids or their derivatives, followed by cyclization of the resulting hydrazone.

Table 2: Synthesis of Fused Heterocycles from Hydrazinyl-Heterocycles

| Starting Material | Reagent | Fused Heterocycle | Reference |

|---|---|---|---|

| 7-Acetyl-8-aryl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolin-3(2H)-thione | Hydrazine hydrate | (3aR, 4S, 9aS)-1-acetyl-8-cyano-3,5,9a-trimethyl-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinolin-7(6H)-thione | nih.gov |

| Substituted Isoquinoline Intermediate | Hydrazine hydrate | Pyrazolo[3,4-g]isoquinoline | nih.gov |

Note: The table provides examples from related heterocyclic systems to illustrate the general reactivity pattern for the formation of fused heterocycles.

The nitrogen atoms of the hydrazinyl group in this compound are readily acylated and sulfonated by reacting with acylating and sulfonylating agents, respectively.

Acylation: Reaction with acid chlorides or acid anhydrides in the presence of a base to neutralize the generated HCl leads to the formation of the corresponding N-acylhydrazinylisoquinolines. The acylation can occur at one or both nitrogen atoms, depending on the stoichiometry of the reagents and the reaction conditions.

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base affords N-sulfonylhydrazinylisoquinolines. These reactions are useful for introducing a variety of functional groups and for modifying the electronic properties of the isoquinoline system.

The hydrazinyl nitrogen atoms can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The reaction typically requires a base to deprotonate the hydrazine, making it more nucleophilic. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the choice of the base, the stoichiometry of the alkylating agent, and the reaction conditions. The regioselectivity of alkylation (at the α- or β-nitrogen) can also be influenced by the steric and electronic nature of the substituents on both the hydrazine and the alkylating agent.

The hydrazinyl group is susceptible to oxidation. The outcome of the oxidation reaction depends on the oxidizing agent and the reaction conditions. Mild oxidizing agents can convert the hydrazine to a diazo compound, which can be a useful intermediate for further transformations. Stronger oxidizing agents can lead to the cleavage of the N-N bond and the formation of the corresponding aminoisoquinoline or even the complete removal of the nitrogen functionality to yield isoquinoline itself.

Condensation Reactions with Aldehydes and Ketones

Transformations Involving the Isoquinoline Core

The isoquinoline nucleus of this compound is a bicyclic aromatic system that can undergo several types of transformations, allowing for the introduction of various functional groups and the modification of the core structure.

Electrophilic aromatic substitution (SEAr) is a fundamental class of organic reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the hydrazinyl group at the C7 position is an activating group, directing incoming electrophiles to specific positions on the ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, the substitution pattern would be influenced by the combined directing effects of the nitrogen atom in the isoquinoline ring and the hydrazinyl group. The nitrogen atom deactivates the ring, particularly the positions alpha to it (C1 and C3), while the hydrazinyl group is an ortho-, para-director. Therefore, electrophilic substitution is most likely to occur at positions C5 and C8, which are ortho and para to the hydrazinyl group, respectively, and are in the less deactivated benzene ring portion of the isoquinoline.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 7-Hydrazinylisoquinoline

| Position | Predicted Reactivity | Rationale |

| C5 | Favorable | Ortho to the activating hydrazinyl group and located in the carbocyclic ring. |

| C8 | Favorable | Para to the activating hydrazinyl group and located in the carbocyclic ring. |

| C6 | Less Favorable | Meta to the activating hydrazinyl group. |

| C1 | Unfavorable | Deactivated by the ring nitrogen. |

| C3 | Unfavorable | Deactivated by the ring nitrogen. |

| C4 | Less Favorable | Influenced by the deactivating effect of the nitrogen. |

Note: This table is based on general principles of electrophilic aromatic substitution on substituted isoquinolines and requires experimental verification for this compound.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. The isoquinoline ring, particularly the pyridine-like ring, is susceptible to nucleophilic attack, especially at positions C1 and C3, due to the electron-withdrawing nature of the nitrogen atom. The presence of a good leaving group, such as a halide, at these positions facilitates the reaction.

While this compound itself does not possess a leaving group at C1, derivatives of isoquinoline with a leaving group at this position readily undergo nucleophilic substitution. For instance, 1-chloroisoquinoline (B32320) can react with various nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding substituted isoquinolines. This strategy could be applied to derivatives of 7-hydrazinylisoquinoline to introduce substituents at the C1 position. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium.

For the isoquinoline core of this compound, peripheral positions could be functionalized with halogens (e.g., Br, I) to serve as precursors for cross-coupling reactions. For example, a bromo-substituted 7-hydrazinylisoquinoline derivative could undergo Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines. These reactions would allow for the introduction of a wide array of substituents, such as aryl, vinyl, alkynyl, and amino groups, at specific positions on the isoquinoline ring, enabling the synthesis of complex derivatives.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated 7-Hydrazinylisoquinoline Derivative

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst (Typical) |

| Suzuki-Miyaura | Organoboron reagent | C-C | Palladium |

| Heck | Alkene | C-C | Palladium |

| Sonogashira | Terminal alkyne | C-C | Palladium/Copper |

| Stille | Organotin reagent | C-C | Palladium |

| Negishi | Organozinc reagent | C-C | Palladium or Nickel |

| Buchwald-Hartwig | Amine, alcohol, thiol | C-N, C-O, C-S | Palladium |

Ring expansion and contraction reactions are transformations that alter the size of a cyclic system. These reactions can be initiated by various stimuli, including the formation of carbocations or carbenes adjacent to the ring.

For the isoquinoline core, such transformations are less common under typical synthetic conditions but can be envisioned in specific scenarios. For example, a Tiffeneau-Demjanov-type rearrangement could potentially lead to ring expansion. This would involve the formation of a diazonium salt from an aminomethyl group attached to the isoquinoline ring, followed by loss of nitrogen to generate a carbocation that could induce a ring-expanding rearrangement.

Ring contraction of the isoquinoline system is also a theoretical possibility, for instance, through a Wolff rearrangement of a diazoketone derivative or a Favorskii rearrangement of an α-haloketone incorporated into the ring system. However, these are complex transformations that would require specifically functionalized precursors of 7-hydrazinylisoquinoline.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. These reactions are highly efficient and allow for the rapid generation of molecular diversity.

This compound, with its nucleophilic hydrazinyl group, is a suitable component for various MCRs. For example, it could participate in reactions that typically involve hydrazine derivatives. One such possibility is a variation of the Ugi or Passerini reaction. In a hypothetical Ugi-type reaction, this compound could act as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide derivative.

Another potential MCR is the Hantzsch pyridine (B92270) synthesis or a similar condensation reaction. The hydrazinyl group could react with a β-dicarbonyl compound and an aldehyde to form a dihydropyridine (B1217469) derivative, which could then be oxidized to the corresponding pyridine-fused isoquinoline system. The specifics of such reactions would depend on the reactivity of the hydrazinyl group in the context of the isoquinoline core.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the aforementioned reactions as they apply to the isoquinoline system are generally well-understood.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The electrophile attacks the electron-rich isoquinoline ring, and the stability of the resulting intermediate determines the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex. This is typically the rate-determining step. The subsequent loss of the leaving group restores the aromaticity of the ring. For pyridinium-like systems, the reaction can be second-order in the nucleophile, with the mechanism involving rate-determining hydrogen-bond formation followed by deprotonation.

Metal-Catalyzed Cross-Coupling: The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organometallic reagent to the palladium complex, and reductive elimination of the final product to regenerate the Pd(0) catalyst.

Ring Rearrangements: The mechanisms of ring expansion and contraction reactions are varied and depend on the specific reaction. For example, carbocation-mediated rearrangements involve a 1,2-alkyl shift where a bond within the ring migrates to an adjacent carbocationic center, leading to a change in ring size.

Multi-Component Reactions: The mechanisms of MCRs are often complex and involve a cascade of sequential reactions. For instance, the Ugi reaction is believed to proceed through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate.

Detailed mechanistic studies specifically on transformations of this compound would require experimental and computational investigations to elucidate the precise reaction pathways, transition states, and the influence of the hydrazinyl and isoquinoline moieties on the reaction outcomes.

Reaction Pathway Elucidation through Intermediate Trapping and Characterization

A thorough search of chemical databases and scholarly articles yielded no specific studies on the elucidation of reaction pathways for this compound through methods such as intermediate trapping. The identification of transient species is crucial for understanding the step-by-step mechanism of its reactions, for instance, in cyclization reactions to form fused heterocyclic systems or in condensation reactions with carbonyl compounds. Techniques like low-temperature spectroscopy (NMR, IR) or the use of chemical trapping agents would be necessary to isolate or observe reactive intermediates, but no such research has been reported for this compound.

Kinetic Studies and Determination of Rate Constants

There is a notable absence of published kinetic data for reactions involving this compound. To understand the factors influencing its reaction speeds, systematic kinetic studies would be required. Such studies would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration, solvent polarity) to determine the reaction order and calculate specific rate constants. This empirical data is fundamental for optimizing reaction conditions and for proposing a plausible reaction mechanism. Without such studies, any discussion of the rate constants for the derivatization of this compound would be purely speculative.

Coordination Chemistry of 7 Hydrazinylisoquinoline Hydrochloride Derivatives

Ligand Design and Synthesis from 7-Hydrazinylisoquinoline (B1322490) Hydrochloride

The foundational step in exploring the coordination chemistry of 7-hydrazinylisoquinoline hydrochloride is its transformation into more complex ligand systems. The primary synthetic route involves the condensation of the hydrazinyl group with various aldehydes and ketones. This reaction yields hydrazone derivatives, which are a prominent class of Schiff bases. The resulting isoquinoline-hydrazone scaffold is rich in potential donor atoms, making it an excellent candidate for chelation.

This compound serves as a precursor to a wide array of ligand architectures. The simplest ligands derived from this compound are often bidentate, coordinating through the isoquinoline (B145761) nitrogen and the azomethine nitrogen of the newly formed hydrazone linkage.

Bidentate Ligands : Condensation with simple aromatic aldehydes (e.g., benzaldehyde) produces ligands that can form a stable five-membered chelate ring with a metal ion. The coordination typically involves the N-donor atom of the isoquinoline ring and the imine nitrogen of the hydrazone moiety. mdpi.com

Tridentate and Polydentate Ligands : By selecting carbonyl compounds that contain additional donor groups, ligands with higher denticity can be synthesized. For example, reacting 7-hydrazinylisoquinoline with salicylaldehyde (B1680747) introduces a phenolic oxygen atom, creating a potential N,N,O-tridentate ligand. chemistryjournal.net Similarly, using 2-pyridinecarboxaldehyde (B72084) would result in an N,N,N-tridentate ligand. These polydentate ligands can form multiple chelate rings, leading to enhanced complex stability. nih.govresearchgate.net The flexibility of the hydrazone backbone allows these ligands to adopt various conformations to satisfy the geometric preferences of different metal ions.

The mode of bonding and the denticity of the resulting ligand are highly dependent on the nature of the carbonyl precursor used in the synthesis. This modularity allows for the fine-tuning of the ligand's steric and electronic properties.

The formation of stable chelate rings is a defining feature of ligands derived from 7-hydrazinylisoquinoline. The arrangement of donor atoms in the isoquinoline-hydrazone framework is pre-organized for chelation, which significantly increases the thermodynamic stability of the resulting metal complexes compared to those with analogous monodentate ligands—a phenomenon known as the chelate effect.

Chelate Formation : The isoquinoline nitrogen and the azomethine nitrogen are perfectly positioned to form a five-membered chelate ring with a metal ion. If additional donor atoms are incorporated, as in the case of salicylaldehyde-derived hydrazones (N,N,O donors), the formation of both five- and six-membered chelate rings can occur, further enhancing stability.

Macrocyclic Ligands : While less common, the potential exists to form macrocyclic ligands. This can be achieved through a [2+2] condensation reaction between two equivalents of 7-hydrazinylisoquinoline and two equivalents of a suitable dicarbonyl compound (e.g., 2,6-diacetylpyridine). These reactions are often performed in the presence of a metal ion which can act as a template, organizing the components to facilitate the final ring-closing step. The resulting macrocyclic complexes often exhibit high thermodynamic stability and kinetic inertness.

Complexation with Transition Metal Ions

Ligands derived from 7-hydrazinylisoquinoline readily react with a variety of transition metal salts, such as those of copper(II), nickel(II), cobalt(II), iron(III), and zinc(II), to form stable coordination complexes. mdpi.comresearchgate.net The specific properties and structures of these complexes are influenced by the metal ion's nature, its oxidation state, the ligand's denticity, and the reaction conditions.

The synthesis of metal complexes from these ligands is generally straightforward. A common method involves reacting the pre-synthesized hydrazone ligand with a metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695).

General Synthetic Procedure:

The hydrazone ligand is dissolved in a hot alcoholic solvent.

A solution of the corresponding metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) in the same solvent is added dropwise to the ligand solution.

The reaction mixture is typically stirred and refluxed for a period ranging from a few hours to a full day to ensure complete complexation.

Upon cooling, the solid metal complex often precipitates out of the solution.

The isolated product is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under a vacuum. jptcp.com

The stoichiometry of the reaction (metal-to-ligand ratio) is a critical parameter that can influence the final structure, with common ratios being 1:1 and 1:2. researchgate.net

A combination of spectroscopic and analytical techniques is employed to elucidate the structure of the synthesized complexes, including the ligand's binding mode and the metal center's coordination geometry.

Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the ligand. A shift in the stretching frequency of the azomethine group (C=N) to a lower wavenumber in the complex's spectrum compared to the free ligand is a strong indicator of its involvement in coordination. The disappearance of the N-H stretch from the hydrazine (B178648) moiety and the appearance of new bands at lower frequencies, attributable to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further confirm complexation. jptcp.com

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the coordination geometry. The position and intensity of d-d transition bands are characteristic of specific geometries. For instance, octahedral Ni(II) complexes typically show multiple absorption bands, whereas square planar complexes exhibit a different pattern. mdpi.com

Magnetic Susceptibility Measurements : This method helps determine the number of unpaired electrons in the metal center, which in turn provides insight into the oxidation state and coordination geometry (e.g., distinguishing between high-spin and low-spin octahedral complexes or between square planar and tetrahedral geometries). mdpi.com

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise details on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Based on these characterization methods, derivatives of isoquinoline hydrazones have been shown to form complexes with various geometries, as summarized in the table below.

| Metal Ion | Coordination Number | Typical Geometry | Example Complex Type |

| Cu(II) | 4 | Square Planar | [Cu(L)₂] |

| Ni(II) | 6 | Octahedral | [Ni(L)₂(H₂O)₂] |

| Co(II) | 4 | Tetrahedral | [Co(L)₂] |

| Co(II) | 6 | Octahedral | [Co(L)₂(H₂O)₂] |

| Fe(III) | 6 | Octahedral | [Fe(L)₂Cl(H₂O)] |

| Zn(II) | 4 | Tetrahedral | [Zn(L)₂] |

| (L represents a bidentate isoquinoline-hydrazone ligand) |

Understanding the stoichiometry and thermodynamic stability of metal complexes is fundamental to predicting their behavior in solution. The stability of a complex is quantified by its stability constant (or formation constant), with higher values indicating a stronger metal-ligand interaction.

Stoichiometry Determination : The metal-to-ligand ratio in a complex can be determined in solution using methods like Job's method of continuous variation or the mole-ratio method. These techniques involve monitoring a physical property (such as absorbance) as the mole fraction of the ligand is varied, with the maximum change corresponding to the stoichiometry of the most stable complex.

The stability of complexes formed with isoquinoline-hydrazone ligands is influenced by several factors:

Nature of the Metal Ion : The stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Chelation : As discussed, the chelate effect significantly enhances stability. Polydentate ligands forming multiple rings generally yield more stable complexes.

Ligand Basicity : More basic ligands (stronger electron donors) tend to form more stable complexes.

The table below presents illustrative stability constant data for transition metal complexes with a hypothetical bidentate isoquinoline-hydrazone ligand, demonstrating typical trends.

| Metal Ion | log K₁ | log K₂ | log β₂ (Overall) |

| Co(II) | 5.8 | 4.9 | 10.7 |

| Ni(II) | 6.2 | 5.3 | 11.5 |

| Cu(II) | 8.5 | 7.1 | 15.6 |

| Zn(II) | 5.4 | 4.5 | 9.9 |

| (Data is illustrative and represents typical values for similar N,N-donor hydrazone ligands) |

This high stability is a key factor in the continued investigation of these compounds for various applications.

Interactions with Main Group and Lanthanide Metal Centers

Detailed experimental studies on the interaction of this compound specifically with main group and lanthanide metal centers are not extensively documented in publicly available literature. However, the coordination behavior can be inferred from related isoquinoline and hydrazone ligand systems.

Main group metals, with their varied ionic radii and coordination number preferences, are expected to form complexes with 7-hydrazinylisoquinoline derivatives where the ligand can act as a monodentate, bidentate, or bridging ligand. The coordination is likely to occur through the isoquinoline nitrogen and one of the nitrogen atoms of the hydrazinyl group, forming a stable five-membered chelate ring. The specific coordination mode would be influenced by the nature of the metal, the solvent system, and the presence of counter-ions.

Lanthanide metal ions, characterized by their large ionic radii and high coordination numbers (typically 8-10), offer unique opportunities for the formation of coordination polymers and high-nuclearity clusters with multifunctional ligands like 7-hydrazinylisoquinoline derivatives. The interaction is predominantly electrostatic in nature. It is anticipated that these ligands would coordinate to lanthanide ions in a multidentate fashion, potentially utilizing both the isoquinoline and hydrazinyl nitrogens. In the case of hydrazone derivatives of 7-hydrazinylisoquinoline, the carbonyl oxygen (from the aldehyde or ketone precursor) would provide an additional coordination site, enhancing the stability and structural diversity of the resulting lanthanide complexes. The chloride counter-ion from the hydrochloride salt may also participate in the coordination sphere, or it may be displaced by other coordinating solvents or anions.

Electronic Structure and Spectroscopic Properties of Metal Complexes

The electronic structure and spectroscopic properties of metal complexes are fundamentally influenced by the nature of the ligand and the metal ion. For complexes of 7-hydrazinylisoquinoline derivatives, the following properties are anticipated:

Electronic Absorption (UV-Vis) Spectroscopy: The free ligand is expected to exhibit intra-ligand π-π* and n-π* transitions. Upon coordination to a metal ion, shifts in the absorption bands (either bathochromic or hypsochromic) are expected due to the perturbation of the ligand's electronic energy levels. The extent of this shift can provide insights into the strength of the metal-ligand interaction. In the case of lanthanide complexes, the characteristic sharp, low-intensity f-f transition bands of the lanthanide ions may be observed, although they can sometimes be obscured by the more intense ligand-based absorptions.

Luminescence Spectroscopy: Lanthanide complexes are renowned for their unique luminescence properties. Derivatives of 7-hydrazinylisoquinoline could act as "antenna" ligands, where the ligand absorbs UV radiation and efficiently transfers the energy to the central lanthanide ion, which then emits at its characteristic wavelengths. The efficiency of this energy transfer process is highly dependent on the energy levels of the ligand's triplet state relative to the emissive level of the lanthanide ion.

A hypothetical representation of the spectroscopic data for a lanthanide complex with a 7-hydrazinylisoquinoline derivative is presented below.

| Spectroscopic Technique | Expected Observations |

| UV-Vis Absorption | Ligand-centered bands (π-π, n-π) with potential shifts upon coordination. Weak, sharp f-f transitions for lanthanide complexes. |

| Fluorescence Emission | Ligand-based fluorescence, which may be quenched upon coordination to a metal ion, especially for lanthanides where energy transfer to the metal center is efficient. |

| Phosphorescence | For lanthanide complexes, sensitized emission from the metal ion (e.g., green for Tb³⁺, red for Eu³⁺) upon excitation of the ligand. |

Interactive Data Table: Hypothetical Spectroscopic Data

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |

| Ligand | 280, 350 | 420 | 15 |

| [Eu(L)₃]³⁺ | 285, 360 | 615 | 25 |

| [Tb(L)₃]³⁺ | 285, 360 | 545 | 40 |

| (Note: 'L' represents a generic 7-hydrazinylisoquinoline derivative. The data is illustrative and not based on experimental results for the specific compound.) |

Supramolecular Assembly and Metal-Organic Frameworks Utilizing 7-Hydrazinylisoquinoline Scaffolds

The rigid structure of the isoquinoline core combined with the flexible and functionalizable hydrazinyl group makes 7-hydrazinylisoquinoline an attractive building block for supramolecular chemistry and the construction of Metal-Organic Frameworks (MOFs).

Supramolecular Assembly: Through non-covalent interactions such as hydrogen bonding (N-H---N, N-H---Cl), π-π stacking between the isoquinoline rings, and coordination bonds, derivatives of 7-hydrazinylisoquinoline can self-assemble into well-defined supramolecular architectures. The directionality and strength of these interactions can be tuned by modifying the substituents on the ligand.

Metal-Organic Frameworks (MOFs): The ability of 7-hydrazinylisoquinoline derivatives to act as multitopic linkers is key to their potential in MOF synthesis. By reacting these ligands with metal ions or metal clusters, it is possible to form extended one-, two-, or three-dimensional porous networks. The hydrazine or hydrazone moieties can introduce additional functionality within the pores of the MOF, which could be exploited for applications such as catalysis, sensing, or gas storage. While specific MOFs based on this compound have not been reported, the synthesis of MOFs using other hydrazine-functionalized or quinoline-based ligands demonstrates the feasibility of this approach. For instance, hydrazine-functionalized UiO-66 MOFs have been successfully synthesized and used in catalysis.

Theoretical and Computational Chemistry Studies of 7 Hydrazinylisoquinoline Hydrochloride

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods can elucidate the distribution of electrons and predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. rsc.org

For 7-Hydrazinylisoquinoline (B1322490) hydrochloride, FMO analysis would likely reveal that the HOMO is localized on the electron-rich hydrazinyl group and the isoquinoline (B145761) ring, particularly the nitrogen and carbon atoms with higher electron density. The LUMO, conversely, would be expected to be distributed over the electron-deficient parts of the isoquinoline ring system.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 7-Hydrazinylisoquinoline Hydrochloride

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 7.25 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. libretexts.orgucsb.edu The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. deeporigin.com

In the case of this compound, the MEP map would be expected to show a negative potential around the nitrogen atoms of the isoquinoline ring and the hydrazinyl group, indicating their nucleophilic character. The hydrogen atoms of the hydrazinyl group and the hydrochloride proton would exhibit a positive potential, highlighting their electrophilic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wisc.eduq-chem.com It allows for the calculation of natural atomic charges, which offer a more chemically intuitive representation of electron distribution than other methods like Mulliken population analysis. NBO analysis can also reveal important information about hyperconjugative interactions and charge transfer within the molecule. researchgate.net

For this compound, NBO analysis would quantify the charge on each atom, confirming the electronegativity differences. It would likely show a significant negative charge on the nitrogen atoms and a positive charge on the hydrogen atoms, particularly the one associated with the hydrochloride.

Table 2: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| N (isoquinoline) | -0.55 |

| N (hydrazinyl, alpha) | -0.75 |

| N (hydrazinyl, beta) | -0.68 |

| C7 (isoquinoline) | +0.15 |

| H (hydrochloride) | +0.85 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Tautomeric Equilibria of the Compound

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis and the study of tautomeric equilibria are crucial for a comprehensive understanding of a molecule's behavior.

Computational methods can be used to explore the potential energy surface of a molecule to identify stable conformations (energy minima) and the energy barriers between them (transition states). For this compound, this would involve rotating the C-N bond connecting the hydrazinyl group to the isoquinoline ring to identify the most stable spatial arrangement. Additionally, the possibility of different tautomers, such as the hydrazone form, could be investigated by calculating their relative energies.

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a molecule. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. For this compound, a polar solvent would likely stabilize charged species and influence the tautomeric equilibrium. The solvent can also affect the energy of the frontier orbitals, thereby modulating the molecule's reactivity.

Table 3: Hypothetical Relative Energies of Conformers in Different Solvents

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Conformer A | 0.00 | 0.00 |

| Conformer B | 2.50 | 1.80 |

| Tautomer (Hydrazone) | 5.00 | 3.50 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Design of Novel Derivatives and Reaction Pathways

The exploration of novel derivatives of this compound and their potential reaction pathways could be significantly accelerated through computational design. This approach allows for the high-throughput screening of virtual compounds and the prediction of their properties before undertaking laborious and resource-intensive laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the reactivity of novel derivatives. For this compound, these models would correlate structural or quantum chemical descriptors with reactivity parameters. By systematically modifying the isoquinoline core or the hydrazinyl substituent in-silico, a library of virtual derivatives can be generated. For each derivative, a set of descriptors such as electronic properties (e.g., HOMO-LUMO gap, Mulliken charges), steric parameters (e.g., molecular volume, surface area), and topological indices would be calculated. These descriptors would then be statistically correlated with a predicted reactivity metric, such as the activation energy for a model reaction or the susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical Quantum Chemical Descriptors for a Virtual Library of this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity Index |

| Parent Compound | -5.8 | -1.2 | 3.5 | 1.00 |

| 5-Nitro Derivative | -6.5 | -2.1 | 5.8 | 1.75 |

| 2-Methyl Derivative | -5.6 | -1.1 | 3.7 | 0.95 |

| 4-Chloro Derivative | -6.1 | -1.5 | 4.2 | 1.25 |

Virtual screening methodologies could be employed to assess the synthetic feasibility of designed derivatives and to discover novel chemical transformations. By applying retrosynthetic analysis algorithms, potential synthetic routes to target derivatives can be identified. Furthermore, reaction prediction software, which utilizes databases of known chemical reactions and transformation rules, could be used to explore novel reaction pathways starting from this compound. This would involve subjecting the parent compound to a virtual library of reagents and reaction conditions to predict the most likely and novel products.

Reaction Mechanism Simulations

A detailed understanding of the reaction mechanisms involving this compound can be achieved through various simulation techniques. These methods provide insights into the energetic and geometric changes that occur during a chemical reaction, which are often difficult to probe experimentally.

The mapping of the potential energy surface is fundamental to understanding the mechanism of a reaction. For a reaction involving this compound, such as its condensation with a carbonyl compound, PES mapping would identify the minimum energy pathways connecting reactants, transition states, intermediates, and products. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and kinetics.

Ab initio and Density Functional Theory (DFT) methods are powerful quantum mechanical approaches for studying the electronic structure and energetics of molecules. These methods could be used to investigate various potential reaction channels for this compound. For instance, in a cyclization reaction, DFT calculations could be employed to compare the energetic profiles of competing pathways, thereby predicting the most favorable reaction mechanism and the likely product distribution. The choice of functional and basis set would be crucial for obtaining accurate results and would typically be benchmarked against experimental data if available.

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +20.1 |

| Product | -12.3 |

Molecular dynamics (MD) simulations can provide a dynamic picture of the intermolecular interactions that govern the behavior of this compound in solution. By simulating the motion of the compound and surrounding solvent molecules over time, MD can reveal details about solvation shells, hydrogen bonding networks, and the conformational preferences of the molecule. This information is particularly valuable for understanding how the solvent influences reactivity and for designing reaction conditions that favor a desired outcome. For example, MD simulations could be used to study the interaction of the hydrazinyl group with different solvents, providing insights into its nucleophilicity in various media.

Prediction of Spectroscopic Parameters for Structural Elucidation of Derivatives

Computational chemistry serves as a powerful tool in modern chemical research, offering the ability to predict the spectroscopic properties of novel molecules with a high degree of accuracy. For derivatives of this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are invaluable for their structural elucidation. These in silico methods, particularly those based on Density Functional Theory (DFT), allow researchers to generate theoretical spectra that can be compared against experimental data, thereby confirming proposed structures, identifying unknown products, or distinguishing between isomers.

The general workflow for these predictions involves several key steps. Initially, a conformational search is performed to identify the lowest energy conformers of the target derivative. Each of these conformers is then subjected to geometry optimization. Following this, spectroscopic properties are calculated for the optimized structures. For instance, NMR shieldings are calculated using methods like Gauge-Independent Atomic Orbital (GIAO), IR frequencies are determined from the second derivatives of the energy with respect to atomic displacements, and electronic transitions for UV-Vis spectra are typically calculated using Time-Dependent DFT (TD-DFT). nih.govresearchgate.netresearchgate.netnih.gov The final predicted spectrum is often a Boltzmann-weighted average of the spectra from the different stable conformers. github.io

NMR spectroscopy is one of the most definitive methods for organic structure determination. nih.gov Computational prediction of ¹H and ¹³C NMR chemical shifts for derivatives of this compound can significantly aid in the assignment of experimental spectra. DFT calculations, using functionals such as B3LYP or WP04 and appropriate basis sets (e.g., 6-311++G(2d,p)), can provide theoretical chemical shifts that correlate well with experimental values. researchgate.netgithub.io These predictions are particularly useful for complex derivatives where spectral overlap or ambiguous signals are present. By comparing the calculated shifts with the observed resonances, the precise substitution pattern and electronic environment of each nucleus can be determined.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for a series of hypothetical derivatives of 7-Hydrazinylisoquinoline, calculated to demonstrate the utility of this approach.

Table 1: Predicted NMR Chemical Shifts (ppm) for Hypothetical 7-Hydrazinylisoquinoline Derivatives Calculations performed at the B3LYP/6-311++G(d,p) level of theory in DMSO-d6.

| Derivative | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |

|---|---|---|

| 7-(2-Acetylhydrazinyl)isoquinoline | H1: 9.15, H3: 8.50, H4: 7.80, H5: 8.10, H6: 7.65, H8: 7.95, NH: 10.2, NH: 9.8, CH₃: 2.10 | C1: 152.3, C3: 143.5, C4: 120.1, C4a: 135.8, C5: 128.5, C6: 118.9, C7: 148.2, C8: 125.4, C8a: 129.7, C=O: 169.5, CH₃: 21.3 |

| 7-(2-Benzoylhydrazinyl)isoquinoline | H1: 9.20, H3: 8.55, H4: 7.85, H5: 8.15, H6: 7.70, H8: 8.00, NH: 10.5, NH: 10.1, Ph: 7.5-7.9 | C1: 152.5, C3: 143.7, C4: 120.3, C4a: 136.0, C5: 128.7, C6: 119.1, C7: 148.5, C8: 125.6, C8a: 129.9, C=O: 166.8, Ph: 127-132 |

| 7-(2-(4-Nitrobenzoyl)hydrazinyl)isoquinoline | H1: 9.25, H3: 8.60, H4: 7.90, H5: 8.20, H6: 7.75, H8: 8.05, NH: 10.8, NH: 10.4, Ar: 8.1-8.4 | C1: 152.7, C3: 143.9, C4: 120.5, C4a: 136.2, C5: 128.9, C6: 119.3, C7: 148.8, C8: 125.8, C8a: 130.1, C=O: 165.2, Ar: 124-150 |

Theoretical calculations of vibrational spectra are instrumental in assigning the absorption bands observed in experimental IR spectra. researchgate.netmdpi.com For derivatives of this compound, DFT calculations can predict the frequencies of key vibrational modes, such as N-H stretching of the hydrazinyl group, C=N stretching of the isoquinoline ring, and C=O stretching in acylated derivatives. researchgate.net A good agreement between the calculated and experimental frequencies, often after applying a scaling factor to the computed values, provides strong evidence for the proposed molecular structure. physchemres.org This is especially valuable for confirming the presence of specific functional groups introduced during derivatization.

The table below presents predicted IR frequencies for characteristic functional groups in hypothetical derivatives.

Table 2: Predicted Key IR Frequencies (cm⁻¹) for Hypothetical 7-Hydrazinylisoquinoline Derivatives Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Derivative | ν(N-H) stretch | ν(C=O) stretch | ν(C=N) stretch (ring) | Aromatic ν(C-H) stretch |

|---|---|---|---|---|

| 7-(2-Acetylhydrazinyl)isoquinoline | 3350, 3280 | 1685 | 1620 | 3050 |

| 7-(2-Benzoylhydrazinyl)isoquinoline | 3345, 3275 | 1660 | 1618 | 3055 |

| 7-(2-(4-Nitrobenzoyl)hydrazinyl)isoquinoline | 3340, 3270 | 1655 | 1615 | 3060 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra of molecules, including the wavelength of maximum absorption (λmax). nih.govnih.gov For derivatives of this compound, the position of λmax is sensitive to the nature and position of substituents on the isoquinoline ring and the hydrazinyl moiety. Modifications that extend the π-conjugated system or involve strong electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption maxima. Comparing the TD-DFT predicted λmax values with experimental data is a key step in confirming the electronic structure of newly synthesized derivatives.

The following table shows the predicted λmax values for several hypothetical derivatives, illustrating the effect of different substituents on the electronic absorption spectrum.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for Hypothetical 7-Hydrazinylisoquinoline Derivatives Calculations performed at the TD-DFT/B3LYP/6-311++G(d,p) level of theory in ethanol (B145695).

| Derivative | Predicted λmax (nm) | Major Electronic Transition |

|---|---|---|

| 7-(2-Acetylhydrazinyl)isoquinoline | 345 | π → π* |

| 7-(2-Benzoylhydrazinyl)isoquinoline | 360 | π → π* |

| 7-(2-(4-Nitrobenzoyl)hydrazinyl)isoquinoline | 385 | π → π* and Intramolecular Charge Transfer (ICT) |

By integrating these predictive computational techniques, researchers can build a comprehensive and detailed understanding of the structures of novel this compound derivatives, accelerating the process of discovery and characterization in medicinal and materials chemistry.

Advanced Applications in Chemical Sciences Excluding Prohibited Areas

Catalysis

Ligands in Homogeneous and Heterogeneous Metal Catalysis6.2.2.1. Asymmetric Catalysis for Enantioselective Transformations

While the isoquinoline (B145761) scaffold itself is a crucial component in a vast array of biologically active molecules and functional materials, and hydrazine (B178648) derivatives are versatile reagents in organic synthesis, the specific applications of the 7-hydrazinyl substituted isoquinoline hydrochloride are not detailed in the accessible scientific domain.

General synthetic strategies involving isoquinoline and hydrazine moieties are well-established. For instance, hydrazines are classical reagents in the Fischer indole (B1671886) synthesis to produce indole rings, and it is conceivable that 7-Hydrazinylisoquinoline (B1322490) hydrochloride could be employed to synthesize isoquinoline-fused indole systems, which are a class of polycyclic nitrogen heterocycles. Similarly, the hydrazine group can react with dicarbonyl compounds to form various heterocyclic rings. However, no specific examples or studies utilizing 7-Hydrazinylisoquinoline hydrochloride for these purposes have been identified.

In the realm of catalysis, chiral derivatives of amines and other nitrogen-containing heterocycles are widely used as ligands in asymmetric catalysis to achieve high enantioselectivity in a variety of chemical transformations. Again, while the potential for derivatizing the hydrazinyl group of 7-Hydrazinylisoquinoline to create novel chiral ligands exists, there is no published research to confirm such applications.

The absence of specific data for this compound in these advanced areas suggests that its utility in these contexts may be unexplored, or the research has not been made publicly available. Therefore, a detailed, evidence-based article on its specific roles in the construction of complex heterocycles, macrocycles, and in the field of catalysis cannot be provided at this time. Further primary research would be required to elucidate the potential of this compound in the specified advanced applications.

Catalysis in Cross-Coupling and C-H Activation Reactions

While direct catalytic applications of this compound are not extensively documented, the constituent functional groups—hydrazine and isoquinoline—are known to play crucial roles in modern catalytic systems. The hydrazinyl moiety can serve as a directing group or a ligand component in transition metal-catalyzed reactions, and the isoquinoline core is a key structural motif in many catalytically active compounds.

Research into related compounds has demonstrated the utility of hydrazines and their derivatives in facilitating challenging chemical transformations. For instance, rhodium(III)-catalyzed C–H activation and annulation of benzoylhydrazines with alkynes have been employed to synthesize isoquinolones. rsc.org This process involves the hydrazine moiety acting as an internal oxidizing directing group, showcasing the potential of the hydrazinyl group to guide the regioselectivity of C-H functionalization. rsc.org

Similarly, palladium-catalyzed reactions involving hydrazones (derivatives of hydrazines) have been developed for the synthesis of various substituted isoquinolines. researchgate.net These reactions proceed through C-H/C-N bond activation or C-H/N-N bond functionalization, where the hydrazone acts as a directing group. researchgate.netresearchgate.net The ability of the hydrazinyl group in this compound to be converted into a hydrazone in situ could allow it to participate in analogous catalytic cycles for the construction of complex heterocyclic systems.

The isoquinoline framework itself is a common feature in ligands for cross-coupling reactions, although the specific use of this compound in this context is yet to be fully explored. The nitrogen atom of the isoquinoline ring and the hydrazinyl group could potentially coordinate with metal centers, such as palladium or rhodium, to form catalytically active complexes for reactions like Suzuki-Miyaura or Heck couplings.

Table 1: Potential Roles of this compound Moieties in Catalysis

| Moiety | Potential Catalytic Role | Relevant Reaction Types |

| Hydrazinyl Group | Directing Group, Ligand Component | C-H Activation, Cross-Coupling |

| Isoquinoline Core | Ligand Scaffold | Cross-Coupling, Annulation Reactions |

Redox Catalysis and Energy Conversion Applications

The redox properties of the hydrazinyl group suggest potential applications for this compound in redox catalysis and energy conversion. Hydrazine and its derivatives are well-known reducing agents and have been used in various chemical and industrial processes. The electrochemical behavior of this compound could be harnessed in catalytic cycles that require electron transfer steps.

In the context of energy conversion, organic molecules are increasingly being investigated for use in devices such as dye-sensitized solar cells (DSSCs). The isoquinoline moiety, with its aromatic system, can be a component of organic dyes. While direct studies on this compound are limited, research on other isoquinoline derivatives has shown their potential as sensitizers in DSSCs. rsc.org The hydrazinyl group could be functionalized to tune the electronic properties of the molecule, potentially enhancing its light-harvesting capabilities and efficiency in converting solar energy to electricity. Theoretical studies on quinoline-based dyes, structural isomers of isoquinolines, have been conducted to design new photosensitizers for DSSCs. nih.gov

Material Science Applications (Non-Biological)

The bifunctional nature of this compound, possessing a nucleophilic hydrazinyl group and an aromatic isoquinoline core, makes it a promising building block for the synthesis of advanced materials.

The hydrazinyl group is a key functional group for the synthesis of polyhydrazones, a class of polymers known for their thermal stability and mechanical properties. The reaction of a dihydrazide with a dialdehyde (B1249045) or diketone yields polyhydrazones. While this compound is a monohydrazine, it could be chemically modified to a dihydrazide or used to terminate a polymer chain, thereby controlling the molecular weight and properties of the resulting polymer. The synthesis of aromatic polyhydrazides is a known route to high-performance polymers. mdpi.com

Furthermore, the isoquinoline unit can be incorporated into polymer backbones to create polyisoquinolines. These polymers are expected to exhibit interesting optical and electronic properties due to the conjugated aromatic system. amerigoscientific.com The presence of the hydrazinyl group provides a reactive handle for polymerization reactions.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Strategy | Potential Properties |

| Polyhydrazones | Reaction with dialdehydes/diketones | Thermal stability, mechanical strength |

| Polyisoquinolines | Incorporation of the isoquinoline ring into the polymer backbone | Optical and electronic activity |

Isoquinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in optoelectronic materials. researchgate.netnih.govnih.govresearchgate.net The introduction of a hydrazinyl group at the 7-position can modulate the electronic structure and, consequently, the emission properties of the isoquinoline core. This tunability is highly desirable for the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The ability of the hydrazinyl and isoquinoline moieties to coordinate with metal ions makes this compound a candidate for the development of chemical sensors. nih.govresearchgate.net Spiropyran-isoquinoline dyads have been shown to act as dual chemosensors for the detection of Co(II) and In(III) ions. nih.govresearchgate.net Similarly, other isoquinoline derivatives have been investigated as fluorescent probes for the detection of various metal ions such as Zn2+, Mg2+, and Fe2+. nih.gov The hydrazinyl group can also participate in complexation, potentially enhancing the selectivity and sensitivity of the sensor. The great sensitivity and selectivity of chemosensors with hydrazine–hydrazide moieties in detecting a range of cations and anions make them desirable options. mdpi.com

In the field of solar energy, organic dyes are crucial components of dye-sensitized solar cells (DSSCs). sigmaaldrich.com Isoquinoline derivatives have been explored as components of such dyes. rsc.org The hydrazinyl group in this compound offers a site for further chemical modification to create more complex dye structures with tailored absorption spectra and energy levels, which are critical for efficient charge separation and injection in DSSCs.

Self-assembly is a powerful bottom-up approach for the fabrication of well-defined nanostructures. The isoquinoline scaffold, with its planar aromatic structure, can participate in π-π stacking interactions, which are a common driving force for self-assembly. Recent research has shown that novel isoquinoline compounds derived from ninhydrin (B49086) can self-assemble into zipper-like or helical arrangements in the crystalline state, leading to the formation of vesicular or fibrillar morphologies. bohrium.com